4-Bromocyclohexane-1,2-diamine

Description

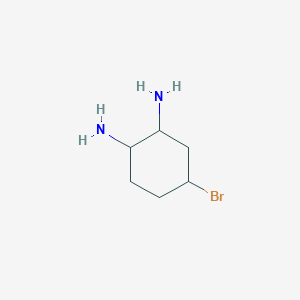

4-Bromocyclohexane-1,2-diamine is a cyclohexane-based diamine derivative featuring a bromine substituent at the 4-position. Its molecular structure combines a six-membered cyclohexane ring with vicinal amine groups and a bromine atom, conferring unique steric and electronic properties. For example, (R,R)-N,N'-bis-(4-bromo-benzyl)-cyclohexane-1,2-diamine (C₂₀H₂₄Br₂N₂) was synthesized via reductive amination, demonstrating its utility in asymmetric synthesis .

Properties

CAS No. |

90015-89-7 |

|---|---|

Molecular Formula |

C6H13BrN2 |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

4-bromocyclohexane-1,2-diamine |

InChI |

InChI=1S/C6H13BrN2/c7-4-1-2-5(8)6(9)3-4/h4-6H,1-3,8-9H2 |

InChI Key |

VRWNELWMABBYCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CC1Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of cyclohexene to form 4-bromocyclohexene, which is then subjected to diaminations using reagents such as ammonia or primary amines under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 4-Bromocyclohexane-1,2-diamine may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclohexane-1,2-diamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted cyclohexanes, and various cyclohexane derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromocyclohexane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of chiral drugs.

Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism by which 4-Bromocyclohexane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for various interactions at the molecular level, including hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares 4-Bromocyclohexane-1,2-diamine with analogous compounds:

Key Observations :

- Backbone Flexibility : Cyclohexane derivatives exhibit restricted conformational flexibility compared to ethane/propane-based diamines (e.g., Ro 41-3118), impacting their interactions with biological targets .

- Substituent Effects: Bromine enhances electrophilicity and steric bulk, whereas chloro-quinoline groups (as in ) introduce aromatic π-systems for target binding.

- Chirality : Cyclohexane-based diamines (e.g., ) are chiral, enabling enantioselective applications, unlike planar benzene analogs (e.g., ).

Contrasts :

- Antifungal vs. Antiviral: Ethane-1,2-diamine derivatives with amidine groups (e.g., ) show antifungal activity via electrostatic interactions, whereas chloroquinoline-cyclohexane hybrids (e.g., ) target viral proteins.

- CNS Activity : 2C-B acts on serotonin receptors, unlike this compound, which lacks reported CNS effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.